What is the CAS number for Methyltriphenylphosphonium iodide?
What is the CAS number for Methyltriphenylphosphonium iodide?
CAS Number: 2065-66-9
This technical guide provides an in-depth overview of Methyltriphenylphosphonium (B96628) iodide, a versatile phosphonium (B103445) salt with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, synthesis, and key applications.
Chemical and Physical Properties
Methyltriphenylphosphonium iodide is a white to light yellow crystalline powder.[1] It is a salt consisting of a methyltriphenylphosphonium cation and an iodide anion. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 2065-66-9 | [2][3][4][5][6][7] |
| Molecular Formula | C19H18IP | [2][3][5] |
| Molecular Weight | 404.22 g/mol | [1][3][4] |
| Melting Point | 183-185 °C (lit.) | [1][3] |
| Appearance | White to light yellow powder | [1][3] |
| Solubility | Soluble in water, acetone, dichloromethane, and methanol. | [1][5] |
| Sensitivity | Light sensitive and hygroscopic. | [1][3][5] |
| EINECS Number | 218-178-5 | [3][4] |
Synthesis of Methyltriphenylphosphonium Iodide
Methyltriphenylphosphonium iodide is typically synthesized via a straightforward nucleophilic substitution reaction between triphenylphosphine (B44618) and methyl iodide.[8]
Experimental Protocol
A common laboratory-scale synthesis protocol is as follows:
-
Preparation: Dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as benzene (B151609) or dichloromethane.[7][8][9]
-
Reaction: Add methyl iodide (typically a slight excess, e.g., 1.1 equivalents) dropwise to the triphenylphosphine solution at room temperature.[8][10]
-
Stirring: Stir the reaction mixture at room temperature for a period ranging from one hour to several hours, or until a precipitate forms.[8][9]
-
Isolation: Collect the solid precipitate by filtration.[8][9]
-
Washing: Wash the collected solid with a solvent in which the product is sparingly soluble, such as benzene or ethyl acetate, to remove any unreacted starting materials.[8][9]
-
Drying: Dry the purified Methyltriphenylphosphonium iodide under vacuum to obtain the final product.[8][9]
The following diagram illustrates the general workflow for the synthesis of Methyltriphenylphosphonium iodide.
Caption: Experimental workflow for the synthesis of Methyltriphenylphosphonium iodide.
Applications in Organic Synthesis: The Wittig Reaction
Methyltriphenylphosphonium iodide is a crucial precursor for the preparation of methylenetriphenylphosphorane, a widely used Wittig reagent.[5][6][11] The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][11]
The overall process involves the deprotonation of the phosphonium salt with a strong base to form the ylide, which then reacts with a carbonyl compound.
The mechanism of the Wittig reaction is depicted in the following diagram:
Caption: The mechanism of the Wittig reaction using a phosphonium ylide.
Applications in Drug Development: Mitochondrial Targeting
The triphenylphosphonium (TPP) cation is a lipophilic cation that can readily cross biological membranes.[12] Due to the large negative membrane potential of the inner mitochondrial membrane, TPP-containing molecules accumulate within the mitochondria of living cells.[12] This property has been exploited in drug development to deliver therapeutic agents specifically to the mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders.[12]
While Methyltriphenylphosphonium iodide itself is not a therapeutic agent, the TPP moiety is a key component in the design of mitochondria-targeted drugs.[12] The iodide anion can be exchanged for other counterions or the TPP cation can be covalently attached to a drug molecule.
The principle of mitochondrial targeting by TPP-based compounds is illustrated below:
Caption: Accumulation of TPP-conjugated drugs in the mitochondrial matrix.
References
- 1. Methyltriphenylphosphonium iodide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 甲基三苯基碘化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyltriphenylphosphonium iodide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. Methyltriphenylphosphonium iodide Exporter | Methyltriphenylphosphonium iodide Exporting Company | Methyltriphenylphosphonium iodide International Distributor [multichemexports.com]
- 12. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
